molecular formula C22H16ClF3N2O4 B11498139 6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11498139
M. Wt: 464.8 g/mol
InChI Key: ZSSZAILZQMICSM-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an indole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the chromene moiety. The final step involves the coupling of these two fragments under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its combination of a chromene core with an indole moiety and a trifluoromethoxy group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C22H16ClF3N2O4

Molecular Weight

464.8 g/mol

IUPAC Name

6-chloro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H16ClF3N2O4/c1-11-15(16-10-14(32-22(24,25)26)3-4-18(16)28-11)6-7-27-20(29)17-9-12-8-13(23)2-5-19(12)31-21(17)30/h2-5,8-10,28H,6-7H2,1H3,(H,27,29)

InChI Key

ZSSZAILZQMICSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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